

An In-depth Technical Guide to the Physical Properties of Methyl 2-benzoylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-benzoylbenzoate

Cat. No.: B1209535

[Get Quote](#)

This technical guide provides a comprehensive overview of the key physical properties of **methyl 2-benzoylbenzoate**, with a focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the physicochemical characteristics of this compound.

Physicochemical Properties

Methyl 2-benzoylbenzoate is a benzophenone derivative with the chemical formula $C_{15}H_{12}O_3$.
[1][2] It presents as a white or yellowish granular crystal or a white to off-white, odorless crystalline powder.[3][4][5] This compound is soluble in alcohol and alkali solutions but is almost insoluble in water.[3][4][6]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Melting Point	48-53 °C	[1][3][4][6][7][8]
Boiling Point	352 °C	[1][3][7]
351.5 °C at 760 mmHg	[8]	
Density	1.169 g/cm ³	[8]
1.190 g/mL		
1.69 g/cm ³	[1][3][7]	
Refractive Index	1.5740 (estimate)	[1][3][7][8]
1.591		
Water Solubility	117.7 mg/L at 20 °C	[4][8]

Experimental Protocols for Property Determination

Accurate determination of physical properties such as melting and boiling points is crucial for the characterization and quality control of chemical compounds. Standard laboratory procedures for these measurements are detailed below.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a standard method for determining the melting point range of **methyl 2-benzoylbenzoate** using a capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **methyl 2-benzoylbenzoate** is finely crushed into a powder. This powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.[9]
- **Apparatus Setup:** The capillary tube containing the sample is placed in a melting point apparatus (e.g., a Mel-Temp apparatus).[9]

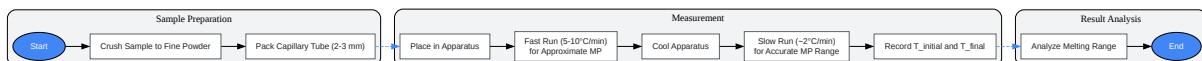
- **Rapid Preliminary Measurement:** The temperature is increased at a relatively fast rate (5-10 °C per minute) to obtain an approximate melting point.[9]
- **Accurate Measurement:** The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is used, and the temperature is raised slowly, at a rate of approximately 2 °C per minute, as it approaches the expected melting point.[9]
- **Data Recording:** The temperature at which the first crystal begins to melt and the temperature at which the last crystal melts are recorded. This range represents the melting point of the sample.[9] A narrow melting range (typically less than 2 °C) is indicative of a pure compound.[9]

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since **methyl 2-benzoylbenzoate** is a solid at room temperature, its boiling point is determined at a much higher temperature.

Methodology:

Due to the high boiling point of **methyl 2-benzoylbenzoate** (352 °C), specialized equipment capable of reaching and safely maintaining such temperatures is required. A common laboratory method for determining the boiling point of a small quantity of liquid (or a molten solid) is the micro-boiling point or Siwoloboff method.

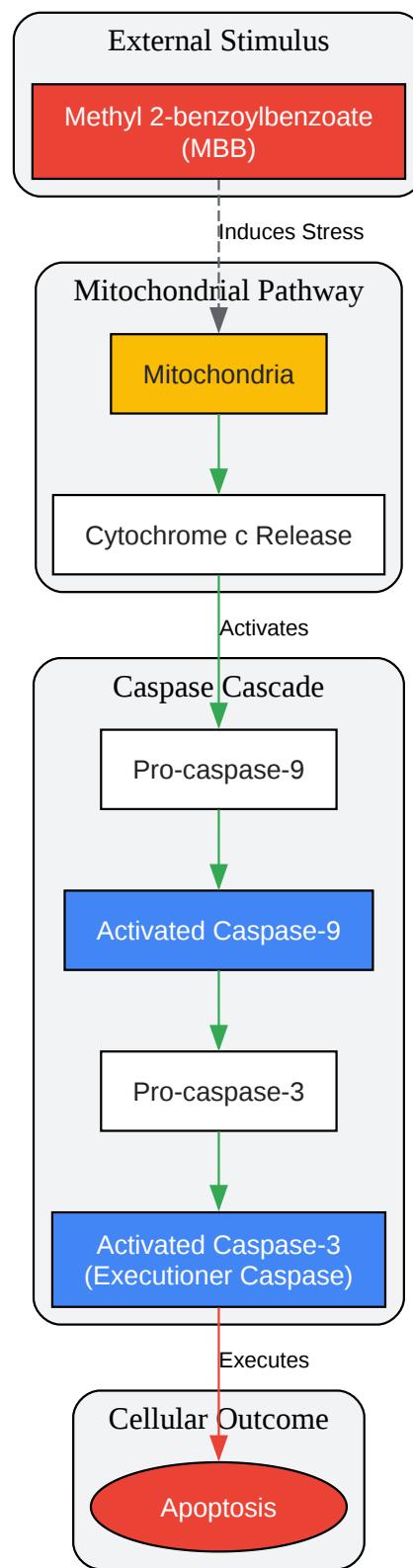

- **Sample Preparation:** A small amount of **methyl 2-benzoylbenzoate** is placed in a small test tube (fusion tube).
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
- **Heating:** The fusion tube is attached to a thermometer and heated in a heating bath (e.g., a Thiele tube with high-boiling point oil).
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool.

- Data Recording: The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

Visualizations

3.1. Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a solid compound like **methyl 2-benzoylbenzoate**.



[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.

3.2. Signaling Pathway for **Methyl 2-benzoylbenzoate** Induced Apoptosis

Research has indicated that **methyl 2-benzoylbenzoate** can induce apoptosis (programmed cell death) in normal human peripheral blood mononuclear cells.[10] This process is mediated through the caspase-dependent pathway, specifically involving caspase-9.[10] The simplified signaling pathway is depicted below.

[Click to download full resolution via product page](#)

Simplified Caspase-9 Mediated Apoptosis Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 606-28-0 CAS MSDS (Methyl 2-benzoylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Methyl o-benzoylbenzoate | C15H12O3 | CID 11816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-benzoylbenzoate | 606-28-0 [chemicalbook.com]
- 4. Methyl 2-Benzoyl Benzoate [chembk.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Methyl 2-benzoylbenzoate | 606-28-0 | Benchchem [benchchem.com]
- 7. Methyl 2-benzoylbenzoate 606-28-0 - Buy Methyl 2-benzoylbenzoate, 606-28-0, C15H12O3 Product on BOSS CHEMICAL [bosschemical.com]
- 8. lookchem.com [lookchem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Methyl 2-benzoylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209535#physical-properties-like-melting-and-boiling-point-of-methyl-2-benzoylbenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com